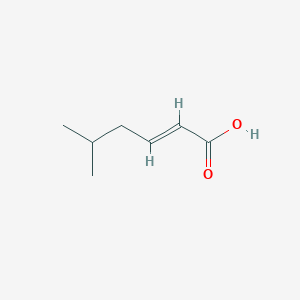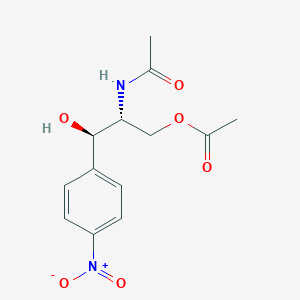![molecular formula C₁₉H₃₂N₂O₁₃ B1140511 2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid CAS No. 41137-10-4](/img/structure/B1140511.png)
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by multiple hydroxyl groups, acetamido groups, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological processes.
Mechanism of Action
Target of Action
The primary targets of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid are enzymes such as Chitobiase in Serratia marcescens and Lysozyme C and Beta-1,4-galactosyltransferase 1 in humans . These enzymes play crucial roles in various biological processes, including the metabolism of glycoproteins and proteoglycans.
Mode of Action
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity . The exact nature of these interactions and the resulting changes in the enzymes’ functions are still under investigation.
Biochemical Pathways
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in the metabolism of glycoproteins and proteoglycans . These compounds form the ground substance in the extracellular matrix of connective tissue . By influencing the activity of enzymes involved in their metabolism, N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid can potentially affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid’s action are largely dependent on its interaction with its target enzymes. For instance, it can potentially influence the synthesis of glycosaminoglycans in cartilage . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in several biochemical reactions essential for bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which facilitate the polymerization and cross-linking of peptidoglycan strands. These interactions are critical for the formation of a rigid and protective cell wall structure. Additionally, N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid serves as a substrate for enzymes like lysozyme, which hydrolyzes the glycosidic bond between N-acetylglucosamine and N-acetylmuramic acid, leading to cell wall degradation .
Cellular Effects
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid influences various cellular processes in bacteria. It is essential for maintaining cell shape, preventing osmotic lysis, and enabling cell division. The compound’s presence in the peptidoglycan layer affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. Disruption of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid synthesis can lead to altered cellular metabolism and impaired bacterial growth .
Molecular Mechanism
The molecular mechanism of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid involves its incorporation into the peptidoglycan layer through the action of glycosyltransferases. These enzymes catalyze the transfer of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid units to growing peptidoglycan chains. The compound also interacts with penicillin-binding proteins (PBPs), which are involved in the cross-linking of peptidoglycan strands. Inhibition of PBPs by beta-lactam antibiotics prevents the proper assembly of the cell wall, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under physiological conditions but can be degraded by lysozyme and other peptidoglycan hydrolases. Long-term exposure to N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid in in vitro and in vivo studies has demonstrated its role in maintaining bacterial cell wall integrity and its potential as a target for antibiotic development .
Dosage Effects in Animal Models
The effects of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid vary with different dosages in animal models. At low doses, the compound supports normal bacterial cell wall synthesis and growth. At high doses, it can lead to toxic effects, including cell wall disruption and bacterial cell death. Studies have identified threshold effects where specific concentrations of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid are required to achieve desired antibacterial effects without causing adverse reactions .
Metabolic Pathways
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in the peptidoglycan biosynthesis pathway. It interacts with enzymes such as MurA, MurB, and MurC, which catalyze the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine. This pathway is essential for the production of peptidoglycan precursors, which are subsequently polymerized and cross-linked to form the bacterial cell wall .
Transport and Distribution
Within bacterial cells, N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is transported and distributed through the action of specific transporters and binding proteins. These proteins facilitate the movement of peptidoglycan precursors from the cytoplasm to the site of cell wall synthesis. The compound’s localization and accumulation are regulated by enzymes involved in peptidoglycan biosynthesis and degradation .
Subcellular Localization
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is primarily localized in the bacterial cell wall, where it contributes to the structural integrity and function of the peptidoglycan layer. The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell wall. These modifications ensure the proper assembly and maintenance of the peptidoglycan structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired product from simpler precursors. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: Shares the acetamido group and hydroxyl functionalities but lacks the propanoic acid moiety.
Glucosamine: Similar structure but without the acetamido groups.
Chitin: A polymer of N-acetylglucosamine, highlighting the structural similarity.
Uniqueness
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid is unique due to its combination of acetamido groups, multiple hydroxyl groups, and a propanoic acid moiety. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIVDUWFNRJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/new.no-structure.jpg)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)



![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

